Furfuryl heptanoate
Overview
Description
Furfuryl heptanoate is a chemical compound that belongs to the furan family. It is an ester that is formed by the reaction of furfuryl alcohol and heptanoic acid. Furfuryl heptanoate is a colorless to pale yellow liquid with a fruity odor. It is used in the production of fragrances, flavors, and other industrial applications.
Scientific Research Applications
Biomass Conversion and Biofuels
Furfuryl heptanoate, derived from furfural, plays a significant role in biomass conversion technologies. Furfural itself, obtained from xylose dehydration, is a crucial bio-derived chemical for replacing petrochemicals and has wide applications in oil refining, plastics, pharmaceuticals, and agrochemical industries. The efficient conversion of biomass to furfural has been enhanced by microwave-assisted reactions, showing high yields from various straws and shives (Yemiş & Mazza, 2011). Moreover, furfural and its derivatives, like furfuryl alcohol, serve as precursors for biofuels through catalytic hydrogenation processes (Nakagawa, Tamura & Tomishige, 2013).
Catalysis and Green Chemistry
The transformation of furfuryl alcohol, a derivative of furfural, into various high-value chemicals showcases the role of furfuryl heptanoate in green chemistry. Investigations into the porosity and active sites of zeolite catalysts have significantly advanced this field, highlighting the potential of furfuryl-based compounds in sustainable chemical production (Vaishnavi et al., 2021).
Biorefining and Chemical Synthesis
In the realm of biorefining, furfuryl heptanoate derivatives are valuable intermediates. The heterogeneous catalysis of carbohydrates for furfural production emphasizes its importance in the chemical industry. This process aligns with the principles of green chemistry, aiming to reduce waste and facilitate the recovery of catalysts, thereby contributing to the development of sustainable chemical processes (Karinen, Vilonen & Niemelä, 2011).
Pharmaceutical Applications
In pharmaceutical research, derivatives of furfuryl heptanoate are explored for their potential in cancer treatment. Studies on the synthesis of cantharidin analogues, involving furfuryl alcohol, have shown promising results in inhibiting tumor cell lines (McCluskey et al., 2003).
Fuel and Energy Sector
Furfuryl heptanoate derivatives are also significant in the fuel and energy sector. The synthesis of furoins from biomass-derived furfural and their hydrodeoxygenation demonstrate the potential of these compounds in fuel production. This process utilizes mild conditions and efficient catalysts, contributing to the development of sustainable energy sources (Wegenhart et al., 2014).
Environmental Sustainability
Furfuryl heptanoate's role in environmental sustainability is highlighted through its use in the production of biopolymers. The copolymerization of furfuryl alcohol with natural phenolic derivatives for wood adhesives is an example of its application in creating eco-friendly materials (Luckeneder et al., 2016).
properties
IUPAC Name |
furan-2-ylmethyl heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-8-12(13)15-10-11-7-6-9-14-11/h6-7,9H,2-5,8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRGLBPRLIGTPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339604 | |
Record name | Furfuryl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39481-28-2 | |
Record name | 2-Furanylmethyl heptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39481-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfuryl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptanoic acid, 2-furanylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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